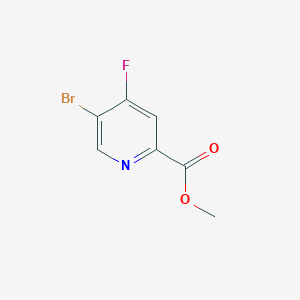

Methyl 5-bromo-4-fluoropicolinate

Descripción

Contextualization within Halogenated Pyridine (B92270) Derivatives and Picolinates

Methyl 5-bromo-4-fluoropicolinate belongs to the class of halogenated pyridine derivatives, which are crucial building blocks in the synthesis of functional molecules. Halopyridines are integral to the development of pharmaceuticals and agrochemicals because the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. rsc.org The synthesis of specifically substituted halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires specialized synthetic strategies. rsc.org

The "picolinate" portion of the name indicates that it is a methyl ester of picolinic acid. Picolinic acid is a derivative of pyridine with a carboxylic acid at the 2-position and is a well-known bidentate chelating agent for various metal ions. nih.govgoogle.com Picolinate-based structures are not only significant in coordination chemistry but are also the foundation for several commercial herbicides, where they act as synthetic auxins. nih.govgoogle.com The development of novel picolinate (B1231196) herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, underscores the importance of this scaffold in modern agrochemistry. nih.gov Therefore, this compound combines the synthetic versatility of a halogenated pyridine with the established biological relevance of the picolinate framework.

Significance of Pyridine Scaffolds in Advanced Chemical Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular recognition processes and the pharmacokinetic properties of drug candidates. The electron-deficient nature of the ring impacts its reactivity and makes it a stable core for constructing complex molecules.

The strategic placement of substituents on the pyridine ring allows chemists to fine-tune a molecule's steric and electronic properties, which is essential for optimizing interactions with biological targets like enzymes and receptors. rsc.org The use of pyridine derivatives in herbicides, for example, has been shown to be effective, and developing new generations of these compounds is an active area of research to combat weed resistance. nih.gov

Overview of Reactivity and Structural Features Influencing Synthetic Utility

The synthetic utility of this compound is dictated by the distinct reactivity of its three key functional groups: the bromine atom, the fluorine atom, and the methyl ester. The specific placement of these groups on the pyridine ring creates a unique combination of reactive sites.

A documented synthesis of this compound involves the diazotization and subsequent fluorination of its precursor, methyl 5-amino-4-fluoropicolinate. In a specific patent, this transformation was achieved using sodium nitrite (B80452) in a hydrogen fluoride-pyridine solution, which converts the amino group into a diazonium salt that is then displaced by fluoride (B91410). google.com

The reactivity of the key positions on the molecule can be summarized as follows:

| Substituent | Position | Influence on Reactivity |

| Methyl Ester | C2 | An electron-withdrawing group that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. |

| Fluorine | C4 | A strongly electronegative atom that activates this position for nucleophilic aromatic substitution (SNAr). It can be displaced by various nucleophiles. |

| Bromine | C5 | A versatile halogen that readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of aryl, alkyl, or amino groups. |

The pyridine nitrogen itself deactivates the ring toward electrophilic aromatic substitution, making reactions with electrophiles difficult unless harsh conditions are used. Conversely, the ring is activated for nucleophilic attack, particularly at the 2- and 4-positions, a characteristic further enhanced by the presence of the electron-withdrawing fluorine atom. This predictable reactivity makes this compound a highly valuable and specific building block for creating diverse and complex target molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-bromo-4-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBCBGGMUDXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromo 4 Fluoropicolinate

Established Synthetic Pathways from Precursor Pyridines

The synthesis of Methyl 5-bromo-4-fluoropicolinate typically originates from appropriately substituted pyridine (B92270) precursors. The key transformations involve the introduction of the bromine and fluorine atoms at specific positions on the pyridine ring, alongside the formation of the methyl ester group.

Base-Catalyzed Esterification and Halogenation Approaches

One common strategy involves the esterification of a pre-halogenated picolinic acid. For instance, 5-bromo-4-fluoropicolinic acid can be converted to its corresponding methyl ester, this compound, through a base-catalyzed esterification reaction with methanol (B129727). This approach is advantageous as it allows for the late-stage introduction of the ester functionality.

Alternatively, a precursor such as 4-fluoropicolinic acid can first be esterified to methyl 4-fluoropicolinate. Subsequent selective bromination at the 5-position would then yield the target compound. The esterification is often carried out under acidic conditions (Fischer esterification) or by using reagents like thionyl chloride in methanol, which proceeds through an acyl chloride intermediate.

A plausible reaction scheme starting from a pre-halogenated picolinic acid is the esterification of 5-bromo-4-fluoropicolinic acid. This reaction is typically carried out by treating the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol.

| Reactant | Reagent | Catalyst | Solvent | Product |

| 5-Bromo-4-fluoropicolinic acid | Methanol | Sulfuric Acid | Methanol | This compound |

Selective Bromination and Fluorination Strategies

The introduction of halogen substituents onto the pyridine ring with high regioselectivity is a critical aspect of the synthesis. For a precursor like methyl 4-fluoropicolinate, selective bromination at the 5-position is required. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS), in the presence of a suitable initiator or catalyst. The directing effect of the existing fluorine and ester groups plays a crucial role in determining the position of bromination.

In cases where the pyridine ring is not pre-fluorinated, selective fluorination can be a challenging step. Methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, or the use of modern fluorinating reagents like Selectfluor®, can be employed to introduce fluorine at the desired position.

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents (5-bromo, 4-fluoro) on the picolinate (B1231196) framework is paramount and requires careful consideration of the synthetic strategy to avoid the formation of unwanted isomers.

Strategies for Positional Control of Halogenation

Strategies to enhance regioselectivity include:

Directed ortho-metalation (DoM): This involves the use of a directing group to guide a metalating agent (like an organolithium reagent) to a specific position, followed by quenching with an electrophilic halogen source.

Use of blocking groups: Temporarily blocking a more reactive position allows for functionalization at a less reactive site.

Halogen dance reactions: Under specific basic conditions, a halogen atom can migrate from one position to another, leading to a thermodynamically more stable isomer.

Computational Approaches to Predicting Regioselectivity in Halogen Exchange Reactions

Computational chemistry has emerged as a powerful tool to predict and understand the regioselectivity of reactions, including halogen exchange on pyridine rings. Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the activation energies for the formation of different isomers.

By calculating the energies of the transition states for halogen addition at various positions on the pyridine ring, researchers can predict the most likely site of reaction. These models can take into account the electronic effects of the substituents and the nature of the halogenating agent. For halogen exchange (Halex) reactions, computational studies can elucidate the kinetic and thermodynamic factors that govern the final product distribution. For instance, studies on chlorofluoropyridines have shown that both kinetic and thermodynamic control can influence the regioselectivity of halide exchange, with the stability of the resulting isomer playing a significant role. nih.govchemicalbook.com

Optimization of Reaction Conditions and Yields in Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include:

Temperature: Halogenation reactions can be sensitive to temperature, with side reactions often occurring at higher temperatures.

Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction rate and yield.

Catalyst/Reagent Concentration: The stoichiometry of the reactants and the concentration of any catalysts are critical for efficient conversion and minimizing by-product formation.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product.

A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the reaction parameter space and identify the optimal conditions. For the esterification step, removal of water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product side, thus increasing the yield. For the bromination step, careful control of the addition rate of the brominating agent can help to minimize the formation of di-brominated or other over-halogenated by-products.

| Parameter | Typical Range/Conditions | Impact on Reaction |

| Esterification Temperature | 60-100 °C | Higher temperatures increase reaction rate but can lead to side reactions. |

| Esterification Catalyst | H₂SO₄, HCl | Strong acids are effective; concentration needs optimization. |

| Bromination Temperature | 0-80 °C | Lower temperatures can improve selectivity. |

| Brominating Agent | NBS, Br₂ | Choice of agent affects reactivity and handling. |

| Solvent | Acetonitrile, Dichloromethane, Acetic Acid | Polarity and aprotic/protic nature can influence the reaction pathway. |

By carefully controlling these parameters, the synthesis of this compound can be achieved with good yields and high purity, making it accessible for further research and application.

Purification Techniques for Research-Grade Material

The synthesis of this compound results in a crude product that contains unreacted starting materials, byproducts, and residual catalyst. Achieving the high purity required for research and development applications necessitates effective purification strategies. The primary methods employed are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of moderately polar organic compounds like this compound. The choice of eluent system is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed.

A common eluent system for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

Table 2: Illustrative HPLC Purification Parameters for a Halogenated Picolinate

| Parameter | Value |

| Column | Reverse-Phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Purity | >98% |

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

The selection of an appropriate solvent is paramount. For a compound like this compound, a range of solvents would be screened. Common choices for substituted pyridines include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, heptane), or mixtures thereof.

The process involves dissolving the crude solid in a minimal amount of hot solvent to form a saturated solution. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The effectiveness of recrystallization is highly dependent on the impurity profile and the solubility characteristics of the compound. For research-grade material, it is not uncommon to perform multiple recrystallizations or to use a combination of column chromatography followed by recrystallization to achieve the desired level of purity.

Chemical Reactivity and Mechanistic Studies of Methyl 5 Bromo 4 Fluoropicolinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient character of the pyridine ring makes Methyl 5-bromo-4-fluoropicolinate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

In dihalogenated pyridines, the position of nucleophilic attack is dictated by the activating and directing effects of the ring nitrogen and other substituents. For 2,4-dihalopyridines, transition metal-free SNAr reactions typically proceed with high selectivity at the C4 position. nsf.gov The fluorine atom at the C4 position of this compound is the most probable site for nucleophilic substitution. This is because the C-F bond is strongly polarized and its position is activated by the para-nitrogen atom. The C-Br bond at the C5 position is significantly less activated towards SNAr.

A variety of nucleophiles can be employed to displace the fluoride (B91410). Mild conditions are often sufficient for these transformations, particularly with oxygen, nitrogen, and sulfur nucleophiles. acs.org For instance, the reaction of 2-fluoropyridines with various nucleophiles proceeds efficiently to yield substituted pyridine derivatives. acs.orgresearchgate.net In a related compound, 5-Bromo-4-fluoro-2-methylaniline, the fluoride group is also the site of nucleophilic aromatic substitution, underscoring the enhanced reactivity of a fluorine atom at an activated position on a halogenated aromatic ring. ossila.com

The following table displays representative conditions for SNAr on activated fluoropyridines, which are applicable to this compound.

| Nucleophile | Reagents and Conditions | Product Type |

| Alcohols (ROH) | NaH, THF, 0 °C to rt | 4-Alkoxy-5-bromopicolinate |

| Amines (R₂NH) | K₂CO₃, DMF, 80 °C | 4-Amino-5-bromopicolinate |

| Thiols (RSH) | Cs₂CO₃, MeCN, rt | 4-Thioether-5-bromopicolinate |

This is a representative table based on general SNAr conditions for similar substrates.

The susceptibility of the pyridine ring to nucleophilic attack is a cornerstone of its chemistry. The nitrogen atom acts as a powerful electron-withdrawing group, lowering the electron density of the ring system, particularly at the α (C2, C6) and γ (C4) positions. This effect is augmented by the methyl picolinate (B1231196) group (-CO₂Me) at C2, which further delocalizes electron density from the ring.

This intrinsic electron deficiency stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy for the reaction. nsf.govmdpi.com The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate. In the second, typically rapid, step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring. For this compound, attack at C4 is favored due to the superior ability of the adjacent nitrogen to stabilize the negative charge in the intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those mediated by palladium, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, is a highly effective method for forming C-C bonds. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-halogen bond of the substrate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

For this compound, Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would be expected to form a new carbon-carbon bond at the C5 position.

The table below outlines typical conditions for a Suzuki-Miyaura reaction involving an aryl bromide.

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile Source |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates boronic acid |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Reaction Medium |

This is a representative table based on general Suzuki-Miyaura conditions.

A key aspect of the reactivity of this compound in cross-coupling reactions is chemoselectivity. The site of reaction is determined by the relative reactivity of the C-Br and C-F bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows the order: C-I > C-Br > C-Cl >> C-F. nih.gov

This reactivity trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is significantly weaker than the C-F bond, making it much more susceptible to cleavage by the palladium catalyst. Therefore, cross-coupling reactions on this compound will occur with high selectivity at the C5-bromo position, leaving the C4-fluoro position intact. nih.govacs.org This differential reactivity allows for the stepwise functionalization of the molecule. First, a group can be introduced at the C5 position via a Suzuki or other cross-coupling reaction. The remaining C4-fluorine can then be subjected to a subsequent SNAr reaction, providing a route to highly substituted pyridine derivatives.

Halogen Exchange (Halex) Reactions

Halogen exchange (Halex) reactions typically refer to the substitution of an aromatic chloro or bromo group with fluorine using an alkali metal fluoride (e.g., KF, CsF) as the fluorine source. google.comgoogle.comwikipedia.org These reactions generally require high temperatures (150-250 °C) and polar aprotic solvents like sulfolane (B150427) or dimethylformamide (DMF). google.comwikipedia.org Given that this compound already contains a fluorine atom, the conventional Halex process is not a primary transformation pathway.

The reverse reaction, exchanging the fluorine atom for a heavier halogen, is generally thermodynamically unfavorable and synthetically challenging for aryl fluorides. nih.gov While methods exist for exchanging C-F bonds, they often require specific catalysts and conditions and are not as common as the standard Halex process. organic-chemistry.org Similarly, a bromine-iodine exchange could be envisioned, but under typical cross-coupling or SNAr conditions, the reactivity at the C-Br and C-F bonds described above would be the dominant pathways. Therefore, Halex reactions are not considered a synthetically useful strategy for the routine functionalization of this compound compared to the highly efficient and selective nucleophilic substitution and cross-coupling reactions.

Redox Chemistry and Derivatization

The redox chemistry of this compound offers pathways for further functionalization of the molecule.

The reduction of this compound can proceed via several pathways depending on the reducing agent and reaction conditions.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (5-bromo-4-fluoropyridin-2-yl)methanol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might also be effective, potentially with the need for activation.

Reductive Dehalogenation: It is also possible to selectively remove one or both of the halogen atoms through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or other reductive methods. The C-Br bond is generally more susceptible to hydrogenolysis than the C-F bond, suggesting that selective debromination might be achievable under carefully controlled conditions. This would lead to the formation of methyl 4-fluoropicolinate. Complete dehalogenation would yield methyl picolinate.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Potential Product(s) | Functional Group Transformed |

| LiAlH₄ | (5-bromo-4-fluoropyridin-2-yl)methanol | Ester |

| H₂/Pd-C | Methyl 4-fluoropicolinate, Methyl picolinate | C-Br bond, C-F bond |

The selective transformation of the functional groups on this compound underscores its utility as a versatile scaffold in the synthesis of a wide range of more complex and potentially biologically active molecules. Further experimental studies are needed to fully elucidate the specific reactivity and optimal reaction conditions for this compound.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of reactive handles on the pyridine (B92270) ring of methyl 5-bromo-4-fluoropicolinate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The bromine and fluorine atoms can be selectively manipulated through various substitution and coupling reactions, while the methyl ester can be hydrolyzed or converted to other functional groups.

Formation of Complex Polyfunctionalized Pyridines

Polysubstituted pyridines are crucial structural motifs in a vast number of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The ability to introduce multiple functional groups onto the pyridine core in a controlled manner is therefore of significant interest. This compound serves as an excellent starting point for generating such complex pyridines.

The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. uwindsor.ca These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, at this position. The fluorine atom at the 4-position, activated by the electron-withdrawing nature of the pyridine ring and the adjacent ester group, is prone to nucleophilic aromatic substitution (SNAr). clockss.org This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations.

A related example that highlights the utility of such building blocks is the synthesis of 5-bromo-2-amino-4-picoline, a polysubstituted pyridine, which can be prepared via a multi-step synthesis. google.com This underscores the general strategy of utilizing halogenated picolinates for constructing highly functionalized pyridine derivatives. The combination of these reactive sites on this compound provides a powerful platform for the combinatorial synthesis of libraries of polyfunctionalized pyridines for drug discovery and materials science.

Construction of Fused N-Heterocyclic Systems

Fused N-heterocyclic systems are prevalent in natural products and pharmacologically active compounds. The development of efficient methods for their synthesis is a central theme in organic chemistry. researchgate.net this compound can be employed as a key precursor for the construction of such fused ring systems.

One common strategy involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction. For instance, a Suzuki coupling at the 5-position with a suitably functionalized boronic acid could introduce a side chain capable of undergoing a subsequent cyclization onto the pyridine ring or an adjacent functional group. Similarly, a nucleophilic substitution of the 4-fluoro group followed by an intramolecular reaction can lead to the formation of a new ring fused to the pyridine core.

The synthesis of indolizines, a class of fused N-heterocycles, often involves the annulation of a pyridine ring. researchgate.net While direct examples using this compound are not prevalent in the literature, the general principles of using substituted pyridines as building blocks for such systems are well-established. The reactivity of the bromo and fluoro substituents on this compound provides a versatile handle for engaging in the necessary bond-forming reactions to construct these fused architectures.

Role in Target-Oriented Synthesis

The utility of this compound extends to the synthesis of specific target molecules with defined biological or imaging applications. Its ability to serve as a scaffold for the introduction of various functionalities makes it a valuable intermediate in multi-step synthetic sequences.

Intermediate in the Preparation of Molecules for Chemical Biology Research

Chemical biology often requires the synthesis of small molecules that can modulate the function of biological targets. A related compound, 5-bromo-4-fluoro-2-methylaniline, serves as a key ingredient in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com This highlights the potential of fluorinated and brominated building blocks in medicinal chemistry and drug discovery. The presence of multiple reactive sites on these molecules allows for the facile synthesis of derivatives to explore structure-activity relationships. ossila.com

Given the structural similarities and the presence of the key bromo and fluoro substituents, this compound is a promising starting material for the synthesis of novel bioactive compounds. The ester functionality can be converted to an amide, which is a common feature in many biologically active molecules. The bromo and fluoro groups can be used to introduce further diversity, enabling the optimization of potency and pharmacokinetic properties of lead compounds.

Synthetic Utility in Radiolabeling Precursor Design

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay properties. acs.orgnih.gov The introduction of 18F into a molecule is often achieved through nucleophilic substitution of a suitable leaving group on an electron-deficient aromatic or heteroaromatic ring. nih.gov

Substituted pyridines are attractive scaffolds for the development of 18F-labeled radiotracers. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution. nih.gov Leaving groups such as nitro, trimethylammonium, bromine, and chlorine at the 2- or 4-positions of a pyridine ring are effective for 18F-fluorination. nih.gov this compound possesses a bromine atom at the 5-position and a fluorine atom at the 4-position. While the 4-fluoro group could potentially be exchanged, the development of precursors often involves strategic placement of a good leaving group at a specific position for the final radiolabeling step.

Research has focused on developing pyridine-based precursors that can be radiolabeled under mild conditions compatible with sensitive biomolecules. This often involves the synthesis of activated pyridine tags that can be conjugated to a biomolecule before the radiolabeling step. The synthetic versatility of this compound makes it a candidate for the development of novel radiolabeling precursors, where the bromo and ester functionalities can be modified to attach to a targeting vector, and the fluoro or a subsequently introduced leaving group at the 4-position could be used for 18F-incorporation.

Development of Novel Synthetic Routes Utilizing this compound

The unique reactivity of this compound also drives the development of new synthetic methodologies. The presence of two different halogen atoms with distinct reactivities allows for sequential and site-selective transformations.

For example, the difference in reactivity between the C-Br and C-F bonds can be exploited in sequential cross-coupling reactions. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for a selective reaction at the 5-position, leaving the 4-fluoro group intact for a subsequent nucleophilic substitution reaction. This orthogonal reactivity is a powerful tool for the efficient construction of complex molecules.

Furthermore, the development of new catalytic systems for the activation of C-F bonds could open up new avenues for the utilization of this compound. While C-F bond activation is challenging, recent advances in this area could enable the use of the 4-fluoro group in a wider range of transformations. rsc.org The exploration of novel reaction conditions and catalyst systems will continue to expand the synthetic utility of this versatile building block.

Cascade Reactions and Multi-Component Transformations

Based on currently available scientific literature, there are no specific, documented examples of this compound being utilized in cascade reactions or multi-component transformations. These powerful synthetic strategies, which involve the formation of multiple chemical bonds in a single operation, are highly sought after for their efficiency and atom economy.

While the structural motifs of this compound—a dihalogenated pyridine ester—suggest its potential as a substrate for such reactions, published research to date has not detailed its specific application in these contexts. The development of novel cascade and multi-component reactions is an active area of chemical research, and it is conceivable that future studies will explore the utility of this particular building block in these advanced synthetic methodologies.

Stereoselective and Enantioselective Applications

A thorough review of the current scientific literature reveals a lack of specific examples detailing the use of this compound in stereoselective and enantioselective applications. The creation of chiral molecules with a high degree of stereocontrol is a critical aspect of modern drug discovery and development.

The inherent structure of this compound is achiral. Its potential utility in stereoselective synthesis would likely involve its reaction with chiral reagents, catalysts, or auxiliaries to induce asymmetry in the product. For instance, asymmetric cross-coupling reactions at the C-Br or C-F positions, or stereoselective transformations involving the ester group, could theoretically be employed. However, at present, there are no published research findings that demonstrate the successful application of this compound in achieving high levels of stereoselectivity or enantioselectivity in the synthesis of chiral compounds. Further research is needed to explore and unlock the potential of this building block in the realm of asymmetric synthesis.

Computational and Theoretical Investigations of Methyl 5 Bromo 4 Fluoropicolinate

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical properties and how it interacts with other chemical species. Computational methods allow for the detailed mapping of this electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Assessment

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. researchgate.netbldpharm.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For Methyl 5-bromo-4-fluoropicolinate, the HOMO is expected to be located primarily on the pyridine (B92270) ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, would be anticipated to be distributed over the electron-deficient pyridine ring, particularly at the carbon atoms bearing the halogen substituents (bromo and fluoro) and the electron-withdrawing methyl ester group.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to understanding the reaction's feasibility and regioselectivity. masterorganicchemistry.com For instance, in a reaction with a nucleophile, the attack will preferentially occur at the atomic centers where the LUMO has the largest coefficient.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. rsc.orgresearchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netnih.gov These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. rsc.org

For this compound, an MEP map would be expected to show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methyl ester group, indicating these as likely sites for protonation or interaction with electrophiles. Conversely, positive potential would be concentrated around the hydrogen atoms and, significantly, near the carbon atoms attached to the electronegative fluorine and bromine atoms. These electron-poor regions are the predicted sites for nucleophilic attack. The MEP analysis can thus provide a clear rationale for the regioselectivity observed in substitution reactions.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in exploring the detailed mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, including the identification of transition states and intermediates.

Transition State Analysis of Key Reactions (e.g., SNAr, Halex)

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of this compound is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. rsc.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. The presence of both bromine and fluorine atoms raises questions of regioselectivity. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide in the rate-determining addition step due to its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. rsc.org

Transition state analysis for an SNAr reaction on this compound would involve calculating the energy barrier for the nucleophilic attack at both the C4 (fluoro) and C5 (bromo) positions. These calculations would likely reveal a lower activation energy for the attack at the C4 position, suggesting that substitution of the fluorine atom is kinetically favored. The calculations would model the formation of a negatively charged intermediate, known as a Meisenheimer complex, and the subsequent departure of the leaving group. rsc.org

Halogen Exchange (Halex) Reaction: Halex reactions are a subset of SNAr reactions where the nucleophile is a halide ion. While less common for this specific substrate, computational modeling could explore the possibility of exchanging the bromo or fluoro substituents with other halides under specific conditions. Transition state calculations would be crucial to determine the feasibility and preferred pathway of such an exchange.

Energy Profiles and Reaction Pathway Modeling

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers).

For a potential SNAr reaction on this compound, the energy profile would illustrate the step-wise mechanism, showing the energy of the initial reactants, the first transition state for nucleophilic addition, the Meisenheimer intermediate, the second transition state for leaving group departure, and the final products. Such modeling would allow for a direct comparison of the reaction pathways for substitution at the C4 versus the C5 position, providing a robust theoretical prediction of the reaction's regioselectivity.

Prediction of Molecular Properties Relevant to Synthetic Design

Beyond reactivity, computational chemistry can predict a range of molecular properties that are essential for planning and executing chemical syntheses. For this compound, these properties can guide choices regarding solvents, reaction conditions, and purification methods.

Predicted Molecular Properties of this compound

| Property | Predicted Value/Information | Relevance to Synthetic Design |

|---|---|---|

| Dipole Moment | Expected to be significant due to the presence of electronegative F, N, O, and Br atoms. | A high dipole moment suggests good solubility in polar solvents. |

| Polarizability | The presence of a π-system and a bromine atom suggests moderate to high polarizability. | Influences intermolecular forces and can affect reactivity in certain contexts. |

| Molecular Geometry | The pyridine ring will be planar, with the substituents lying in or close to the plane. | Steric hindrance around the reactive sites can be assessed, influencing the choice of nucleophiles or catalysts. |

| Solubility | Predicted to have low solubility in non-polar solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. | Critical for selecting appropriate reaction and workup conditions. |

These computationally derived properties, in conjunction with reactivity predictions, provide a comprehensive in-silico profile of this compound, enabling chemists to design more efficient and targeted synthetic strategies.

Topological Polar Surface Area (TPSA) and Rotatable Bonds in Conformational Analysis

The Topological Polar Surface Area (TPSA) is a critical descriptor in computational chemistry that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen. This metric is instrumental in predicting a molecule's transport properties, such as its ability to permeate biological membranes. A higher TPSA value generally corresponds to lower membrane permeability. For this compound, the calculated TPSA is a key indicator of its potential interactions and transport characteristics.

| Computational Parameter | Calculated Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 39.19 Ų |

| Number of Rotatable Bonds | 2 |

Computational LogP and its Implications for Solvent Selection in Synthesis

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). The computational LogP (cLogP) is an algorithmically calculated prediction of this value. This parameter is fundamental in synthetic chemistry for selecting appropriate solvent systems for reactions, extractions, and purifications. A positive LogP value indicates a higher affinity for the lipid phase, suggesting that nonpolar solvents may be more suitable for solubilizing the compound.

For this compound, the calculated LogP value provides essential guidance for its handling and purification. For instance, in a biphasic extraction, a compound with a positive LogP will preferentially partition into the organic layer. This information is critical for designing efficient workup procedures and for selecting the mobile phase in chromatographic separations, ensuring that the chosen solvents are optimized for the compound's specific lipophilicity.

| Computational Parameter | Calculated Value |

|---|---|

| LogP (Octanol/Water Partition Coefficient) | 1.83 |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 5-bromo-4-fluoropicolinate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a comprehensive characterization.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals. The proton at position 6 would likely be a doublet, and the proton at position 3 would also present as a doublet, with their specific chemical shifts influenced by the neighboring bromo and fluoro substituents. The methyl ester protons would typically be observed as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at the downfield end of the spectrum. The carbon atoms of the pyridine ring would appear in the aromatic region, with their chemical shifts significantly affected by the attached halogen atoms. The methyl carbon of the ester group would be found in the upfield region.

A hypothetical data table for the expected NMR signals is presented below. Please note that the exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and the specific experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Coupling Constants (Hz) |

| H-3 | Hypothetical Value | d, J = x Hz | |

| H-6 | Hypothetical Value | d, J = y Hz | |

| -OCH₃ | Hypothetical Value | Hypothetical Value | s |

| C-2 | Hypothetical Value | ||

| C-3 | Hypothetical Value | ||

| C-4 | Hypothetical Value | ||

| C-5 | Hypothetical Value | ||

| C-6 | Hypothetical Value | ||

| C=O | Hypothetical Value |

Fluorine-19 (¹⁹F) NMR for Characterization of Halogenated Derivatives

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for the characterization of this compound. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the fluorine at position 4 would exhibit a single resonance in the ¹⁹F NMR spectrum. The coupling of the ¹⁹F nucleus to the neighboring protons (H-3 and H-5, if present) would provide valuable information for confirming the substitution pattern on the pyridine ring. The wide chemical shift range of ¹⁹F NMR is particularly advantageous in differentiating between various fluorinated compounds. wikipedia.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-3 and H-6 would not be expected due to the lack of direct coupling, but it would confirm their presence on the same spin system if other couplings were present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would show a correlation between the methyl protons and the methyl carbon of the ester group.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₇H₅BrFNO₂), the expected monoisotopic mass can be calculated and compared with the experimentally determined value. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further confirming the presence of a bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. The analysis of the fragmentation pattern of this compound would likely reveal characteristic losses. For example, the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the loss of the entire ester group (-COOCH₃) are common fragmentation pathways for methyl esters. The fragmentation of the pyridine ring itself can also provide valuable structural clues.

A hypothetical fragmentation data table is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragment Lost |

| [M]⁺ | C₇H₅BrFNO₂⁺ | - |

| [M-31]⁺ | C₆H₂BrFNO⁺ | •OCH₃ |

| [M-59]⁺ | C₆H₅BrFN⁺ | •COOCH₃ |

| Further Fragments | Various smaller fragments | Various neutral losses |

By combining the information from these advanced spectroscopic techniques, researchers can achieve an unambiguous structural elucidation of this compound, which is a critical step in any chemical research and development process.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

To ascertain the definitive molecular structure, a suitable single crystal of this compound would be grown and analyzed using a single-crystal X-ray diffractometer. This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

Should such an analysis be performed, it would yield a wealth of structural parameters. The resulting data would confirm the substitution pattern on the picolinate (B1231196) ring, with the bromine atom at the 5-position, the fluorine atom at the 4-position, and the methyl ester group at the 2-position. Key structural details, such as the planarity of the pyridine ring and the orientation of the methyl ester group relative to the ring, would be precisely determined.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₅BrFNO₂ |

| Formula Weight | 234.02 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z (molecules per cell) | Value would be here |

| Calculated Density (g/cm³) | Value would be here |

Analysis of Intermolecular Interactions and Crystal Packing

For this compound, an analysis of the crystal packing would focus on identifying non-covalent interactions such as halogen bonding (involving the bromine atom), hydrogen bonding (potentially involving the aromatic hydrogens and the oxygen or nitrogen atoms), and π-π stacking interactions between the pyridine rings. The presence and geometry of C–H···F, C–H···O, and Br···N or Br···O interactions would be of particular interest in understanding the supramolecular assembly. cam.ac.uk These interactions play a crucial role in the formation of the crystal lattice. cam.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and for probing its conformational state. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Functional Group Identification and Conformational Analysis

An IR and Raman spectroscopic analysis of this compound would provide a characteristic vibrational fingerprint. The spectra would be expected to show distinct peaks corresponding to the various functional groups within the molecule. For instance, the C=O stretching vibration of the methyl ester group would likely appear as a strong band in the IR spectrum. Aromatic C-H and C-C stretching vibrations of the pyridine ring would also be identifiable.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the observed vibrational modes can be achieved. This allows for a comprehensive understanding of the molecule's vibrational behavior and can also provide insights into its conformational properties. The Fourier transform Raman and Fourier transform infrared spectra of similar compounds, such as 5-bromo-2-nitropyridine, have been successfully analyzed using this combined experimental and computational approach. chemsrc.com

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

|---|---|---|

| C=O Stretch (Ester) | 1720-1740 | Value would be here |

| Aromatic C=C/C=N Stretch | 1550-1650 | Value would be here |

| C-O Stretch (Ester) | 1200-1300 | Value would be here |

| C-F Stretch | 1000-1400 | Value would be here |

| C-Br Stretch | 500-600 | Value would be here |

Future Research Directions and Methodological Advancements

Development of More Sustainable and Green Synthetic Approaches

The chemical industry's increasing focus on environmental responsibility is expected to drive the development of more sustainable methods for synthesizing methyl 5-bromo-4-fluoropicolinate. Traditional synthetic routes often rely on harsh reagents and generate significant waste. rsc.org Future research will likely prioritize the adoption of green chemistry principles to mitigate these issues. rasayanjournal.co.inmdpi.com

Key areas of investigation will include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other pyridine (B92270) derivatives. nih.govacs.org Its application to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step, minimizing waste and simplifying purification. nih.govacs.org Designing a convergent MCR for this compound would represent a significant step towards a more atom-economical synthesis.

Greener Solvents and Solvent-Free Conditions: Research into replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, is a cornerstone of green chemistry. rasayanjournal.co.in Exploring solvent-free reaction conditions, potentially utilizing mechanochemistry (ball-milling), could further reduce the environmental impact of the synthesis. rasayanjournal.co.inrsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving this compound, the integration of automated synthesis and high-throughput experimentation (HTE) will be crucial. These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates. acs.orgyoutube.com

Future efforts in this area are expected to involve:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. nih.gov Developing a continuous flow synthesis for this compound and its derivatives would facilitate more efficient and reproducible production.

High-Throughput Screening (HTS): HTS platforms can be used to quickly identify optimal conditions for the functionalization of the this compound scaffold. acs.org This is particularly valuable for exploring novel cross-coupling reactions or late-stage functionalizations.

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems to selectively functionalize the pyridine ring of this compound is a major area of ongoing research. The electron-deficient nature of the pyridine ring presents unique challenges for direct C-H functionalization. rsc.orgresearchgate.net

Future research will likely focus on:

Photoredox Catalysis: This approach utilizes light to initiate catalytic cycles, often under mild reaction conditions. acs.orgacs.org It has emerged as a powerful tool for the C-H functionalization of pyridines and could be applied to introduce new substituents onto the this compound core. acs.org

Nickel/Lewis Acid Catalysis: The combination of nickel catalysts with Lewis acids has been shown to enable the direct C-2 selective alkenylation of pyridines. nih.gov Adapting such systems for the functionalization of this compound could provide access to a new range of derivatives.

Transient Activator Strategies: The use of transient activators to temporarily modify the electronic properties of the pyridine ring can facilitate otherwise difficult C-H functionalization reactions. nih.gov This strategy could be employed to achieve novel transformations of this compound.

Advanced Computational-Experimental Synergy for Predictive Synthesis Design

The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical synthesis. mdpi.com For this compound, computational methods can provide valuable insights to guide the design of new synthetic routes and predict the properties of novel derivatives. researchgate.netresearchgate.net

Key aspects of this synergistic approach include:

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of pyridine derivatives with their physicochemical and biological properties, aiding in the design of molecules with desired characteristics. researchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to study reaction mechanisms, predict regioselectivity, and understand the electronic structure of intermediates and transition states in reactions involving this compound. nih.gov

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding interactions of this compound derivatives with biological targets, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

Investigation into Unique Photophysical Properties of Halogenated Pyridines

Halogen atoms can significantly influence the photophysical properties of aromatic compounds. rsc.org The presence of both bromine and fluorine in this compound makes it an interesting candidate for photophysical studies.

Future research in this area may explore:

Fluorescence and Phosphorescence: A detailed investigation of the absorption and emission properties of this compound and its derivatives could reveal interesting luminescent characteristics. rsc.org The heavy bromine atom may promote intersystem crossing, potentially leading to phosphorescence.

Vapochromism: Some halogenated pyridinium (B92312) compounds have been shown to exhibit vapochromism, where their color changes upon exposure to certain solvent vapors. rsc.org Investigating whether derivatives of this compound possess similar properties could lead to applications in sensor technology.

Influence of Substituents: Systematically varying the substituents on the pyridine ring and observing the resulting changes in photophysical properties will provide a deeper understanding of structure-property relationships in this class of compounds. nih.gov

Multi-Disciplinary Applications Beyond Conventional Organic Synthesis

While this compound is a valuable building block in organic synthesis, its unique combination of functional groups suggests potential applications in other disciplines. researchgate.netlifechemicals.com

Future explorations may include:

Materials Science: The rigid, electron-deficient pyridine core, combined with the potential for functionalization, makes this compound a candidate for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic solar cells. mdpi.com

Medicinal Chemistry: Pyridine scaffolds are prevalent in FDA-approved drugs. lifechemicals.com The specific substitution pattern of this compound could serve as a starting point for the design of new therapeutic agents, for example, as enzyme inhibitors or receptor modulators.

Agrochemicals: Pyridine derivatives are also common in agrochemicals. researchgate.net The unique halogenation pattern of this compound might impart desirable biological activity for the development of new pesticides or herbicides.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 5-bromo-4-fluoropicolinate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation and esterification steps. A plausible route includes:

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled temperature (0–25°C) to brominate 4-fluoropicolinic acid derivatives.

- Esterification : React the brominated intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to form the methyl ester.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Key Considerations : - Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Optimize stoichiometry (1:1.2 molar ratio of substrate to NBS) to minimize side products.

- Use anhydrous conditions to prevent hydrolysis of the ester group.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl ester protons (δ 3.9–4.1 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and halogen-substituted carbons (δ 110–120 ppm for C-Br).

- ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for aromatic F).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ expected at m/z 248.95 for C₇H₅BrFNO₂).

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELXL . Challenges include handling heavy atoms (Br) and mitigating absorption effects.

Advanced: How do halogen substituents (Br, F) influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electronic Effects :

- Fluorine’s electronegativity increases electron deficiency at the 4-position, directing electrophilic attacks to the 6-position.

- Bromine’s polarizability enhances susceptibility to nucleophilic aromatic substitution (NAS) at the 5-position.

- Computational Modeling :

- Perform kinetic studies on NAS reactions (e.g., with piperidine) to compare rates with non-halogenated analogs.

Advanced: What crystallographic strategies address challenges in resolving the structure of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption from bromine. Apply multi-scan corrections.

- Structure Solution :

- Validation : Check for twinning (e.g., using R₁/R₂ ratios) and validate hydrogen bonding via PLATON.

Example Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 7.21, 8.54, 12.39 |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.035 |

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Derivatization Strategies :

- Replace the methyl ester with tert-butyl or benzyl groups to modulate lipophilicity.

- Introduce electron-donating groups (e.g., -OCH₃) at the 6-position to enhance NAS reactivity.

- Biological Assays :

- Anticancer Screening : Use MTT assays on BRCA1/2-mutant cell lines (e.g., MDA-MB-436) with cisplatin as a positive control.

- Apoptosis Pathways : Quantify caspase-3/7 activation via fluorometric assays.

Key Finding :

Analogues with para-fluoro substitution show 2–3× higher cytotoxicity than meta-substituted derivatives due to improved target binding .

Basic: What are common synthetic byproducts, and how are they mitigated during purification?

Methodological Answer:

- Byproducts :

- Di-brominated derivatives (e.g., 5,6-dibromo-4-fluoropicolinate) from excess bromine.

- Hydrolysis products (e.g., 5-bromo-4-fluoropicolinic acid) due to moisture.

- Mitigation :

- Use stoichiometric brominating agents and anhydrous conditions.

- Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-resolution separation.

Advanced: What mechanistic insights explain the agrochemical activity of this compound derivatives?

Methodological Answer:

- Herbicidal Action :

- Inhibit acetolactate synthase (ALS) in weeds via competitive binding to the enzyme’s FAD cofactor.

- Validate via in vitro ALS inhibition assays (IC₅₀ values < 10 µM).

- Selectivity :

- Derivatives with bulky substituents (e.g., isopropyl) show reduced toxicity to non-target plants (e.g., Arabidopsis thaliana).

Experimental Design :

- Derivatives with bulky substituents (e.g., isopropyl) show reduced toxicity to non-target plants (e.g., Arabidopsis thaliana).

- Compare dose-response curves for weed vs. crop species under controlled greenhouse conditions.

Advanced: How do solvent effects influence the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling :

- Polar aprotic solvents (DMF, DMSO) favor coupling at the 5-bromo position due to enhanced Pd(0) solubility.

- Additives (e.g., K₂CO₃ in DMF) improve yields (>80%) by stabilizing the transition state.

- Sonogashira Coupling :

- Use THF with Cul/PPh₃ catalysts for alkyne insertion at the 4-fluoro position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.